Clinical Tumor Absorbed Dose: ¹⁶¹Tb-PSMA-617 Delivers a 2.4-Fold Higher Mean Tumor Dose than ¹⁷⁷Lu-PSMA-617
In an intra-individual head-to-head pilot study of six patients with metastatic castration-resistant prostate cancer (mCRPC), [¹⁶¹Tb]Tb-PSMA-617 delivered a significantly higher mean absorbed dose to tumor lesions compared to [¹⁷⁷Lu]Lu-PSMA-617 [1]. The mean tumor-absorbed dose was 6.10 ± 6.59 Gy/GBq for ¹⁶¹Tb versus 2.59 ± 3.30 Gy/GBq for ¹⁷⁷Lu (p < 0.001), representing a 2.4-fold increase [1]. This enhanced tumor deposition was achieved with only a slight increase in absorbed dose to organs at risk (kidneys: factor 1.18; parotid gland: factor 1.10) [1]. Consequently, the mean therapeutic index (TI), defined as the ratio of tumor dose to organ-at-risk dose, was significantly higher for ¹⁶¹Tb (kidney TI: 11.54 ± 9.74 vs. 5.28 ± 5.13, p = 0.002) [1].
| Evidence Dimension | Mean Tumor Absorbed Dose |
|---|---|
| Target Compound Data | 6.10 ± 6.59 Gy/GBq |
| Comparator Or Baseline | ¹⁷⁷Lu: 2.59 ± 3.30 Gy/GBq |
| Quantified Difference | Factor 2.4 (p < 0.001) |
| Conditions | Patients with mCRPC, [¹⁶¹Tb]Tb-PSMA-617 vs [¹⁷⁷Lu]Lu-PSMA-617, SPECT/planar imaging dosimetry |
Why This Matters
This 2.4-fold higher tumor absorbed dose per administered activity directly translates to a superior therapeutic window, enabling either more effective tumor control or the potential for dose de-escalation to reduce toxicity while maintaining efficacy.
- [1] Schaefer-Schuler A, Burgard C, Blickle A, et al. [¹⁶¹Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [¹⁷⁷Lu]Lu-PSMA-617. Theranostics. 2024;14(5):1829-1840. View Source
